molecular formula C13H12BFO3 B1340525 (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072952-03-4

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340525
CAS No.: 1072952-03-4
M. Wt: 246.04 g/mol
InChI Key: WSTWPQWJAKLITI-UHFFFAOYSA-N
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Description

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: is an organic compound with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis and medicinal chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid are primarily related to the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, including pharmaceuticals .

Action Environment

The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by various environmental factors. These include the reaction conditions, which are known to be exceptionally mild and functional group tolerant . The stability, preparation, and environmental benignity of the organoboron reagents also play a crucial role .

Biochemical Analysis

Biochemical Properties

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming reversible covalent bonds with the active site serine residue. The boronic acid group of this compound forms a tetrahedral adduct with the serine hydroxyl group, thereby inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell growth and survival, such as p53 and Bcl-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active site residues. This compound also binds to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can lead to changes in the conformation and function of the target biomolecules, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to the hydrolysis of the boronic acid group, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with nuclear proteins and modulate gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of this compound to the mitochondria, affecting mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with 3-bromophenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:

    4-Fluorobenzyl alcohol: is reacted with .

  • The reaction mixture is heated under reflux in a suitable solvent like toluene or dimethylformamide .
  • A palladium catalyst, such as palladium(II) acetate , is added to facilitate the coupling reaction.
  • The base, typically potassium carbonate , is added to neutralize the reaction mixture.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products.

    Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding boranes or other reduced products.

Common Reagents and Conditions:

    Suzuki-Miyaura Reactions: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Phenols: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Scientific Research Applications

Enzyme Inhibition

The unique structure of (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid allows it to interact with specific enzymes and receptors, making it a potential candidate for drug development. Research indicates that this compound can inhibit certain enzymes linked to cancer and inflammatory diseases. For instance, studies have shown that boronic acids can form reversible covalent bonds with diols found in enzyme active sites, leading to inhibition of enzyme activity .

Case Study: Cancer Therapeutics

In a study exploring the efficacy of boronic acid derivatives against cancer cell lines, this compound exhibited significant cytotoxic activity against human lung cancer cells (NCI-H460). The compound demonstrated an IC50 value in the nanomolar range, indicating potent anti-cancer properties . Furthermore, it was observed that compounds with similar structures could inhibit microtubule polymerization, which is critical for cancer cell proliferation.

Biological Research

Carbohydrate Recognition

Boronic acids are known for their ability to bind selectively to diols and carbohydrates. This property has been exploited in developing glucose-responsive materials for diabetes management and other therapeutic applications. This compound's ability to recognize sugars can be utilized in diagnostic tools and drug delivery systems that respond to glucose levels in the bloodstream .

Table 2: Applications in Biological Systems

ApplicationDescription
Glucose SensorsUtilized for monitoring blood glucose levels
Drug Delivery SystemsTargeted delivery mechanisms using boronic acids
Cancer DiagnosticsPotential use in identifying tumor markers

Industrial Applications

In addition to its laboratory applications, this compound is also employed in industrial settings for the production of pharmaceuticals and agrochemicals. Its effectiveness in facilitating chemical transformations makes it a valuable reagent in large-scale chemical manufacturing processes .

Comparison with Similar Compounds

  • (4-Fluorobenzyloxy)phenylboronic acid
  • (3-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid

Comparison: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both a fluorobenzyl group and a boronic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and the ability to form reversible covalent bonds with biological targets. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in both synthetic and medicinal chemistry.

Biological Activity

(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and pharmacological implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₃H₁₃BFO₃
  • Molecular Weight : 246.04 g/mol
  • CAS Number : 849062-13-1

This structure allows it to participate in various biochemical interactions, particularly through the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids.

Target Proteins and Enzymes

This compound primarily targets disease-associated proteins and enzymes involved in cancer and inflammatory diseases. Its mechanism involves binding to the active sites of these proteins, inhibiting their function, and thereby disrupting disease progression .

Mode of Action

The compound's mode of action includes:

  • Reversible Covalent Bond Formation : It interacts with diols present in target proteins, leading to functional modulation.
  • Inhibition of Enzyme Activity : This results in changes in cellular processes such as proliferation and apoptosis .

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

  • Cell Cycle Regulation : Studies indicate that it can halt cell cycle progression at the G2/M phase in cancer cells .
  • Signal Transduction : It modulates kinase activity, affecting phosphorylation states of signaling proteins.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound demonstrated an IC₅₀ value indicating effective growth inhibition in various cancer cell lines, including those resistant to traditional therapies .

Anti-inflammatory Potential

The compound is also being explored for its anti-inflammatory effects:

  • Mechanism : By inhibiting specific enzymes involved in inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Data Table: Biological Activity Overview

Activity TypeMechanismIC₅₀ ValueReferences
AnticancerCell cycle inhibition4.60 nM
Anti-inflammatoryEnzyme inhibitionNot specified
Enzyme ModulationReversible covalent bondingNot specified

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers found that this compound effectively inhibited the proliferation of U266 cells with an IC₅₀ value of 4.60 nM. This study highlighted its potential as a lead compound for developing new cancer therapies .
  • Inflammatory Disease Models :
    • In animal models, the compound showed promise in reducing inflammation markers, suggesting its utility in treating conditions like rheumatoid arthritis. Further optimization is required to enhance its pharmacokinetic properties for clinical applications.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWPQWJAKLITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584802
Record name {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-03-4
Record name B-[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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